BenchChemオンラインストアへようこそ!

Tetrocarcin B

Structure-Activity Relationship (SAR) Natural Product Chemistry Spirotetronate Glycosides

Choose Tetrocarcin B for your next research breakthrough. Unlike the PI3K/Akt-targeting Tetrocarcin A, its unique glycosylation pattern (lacking L-amicetose at C-4) makes it the prime candidate for elucidating mechanisms behind solid tumor activity (murine sarcoma 180). This structural divergence enables precise SAR studies on antibacterial potency, antitumor spectrum, and target selectivity. Essential for medicinal chemistry programs developing novel Bcl-2 inhibitors, Tetrocarcin B provides a distinct chemical scaffold for semi-synthetic derivatization, opening new avenues in apoptosis-inducing cancer therapies.

Molecular Formula C61H86N2O22
Molecular Weight 1199.35
CAS No. 75831-97-9
Cat. No. B611311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrocarcin B
CAS75831-97-9
SynonymsTetrocarcin B;  Antibiotic DC 11A2;  DC-11-42; 
Molecular FormulaC61H86N2O22
Molecular Weight1199.35
Structural Identifiers
SMILESCC1CC(C(C2C1C3(C(C=C2)/C(=C\CC(/C(=C\C4C(C=C(CC45C(=C(C3=O)C(=O)O5)O)C=O)O)/C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(OC8)C)OC9CC(C(C(O9)C)O)O)C
InChIInChI=1S/C61H86N2O22/c1-27-13-16-43(82-48-24-59(10,63(73)74)54(34(8)79-48)62-58(72)75-12)28(2)18-40-41(66)19-36(25-64)23-61(40)56(70)49(57(71)85-61)55(69)60(11)39(27)15-14-38-50(60)29(3)17-30(4)52(38)84-47-22-45(53(33(7)78-47)80-35(9)65)81-37-20-44(31(5)76-26-37)83-46-21-42(67)51(68)32(6)77-46/h13-15,18-19,25,29-34,37-48,50-54,66-68,70H,16-17,20-24,26H2,1-12H3,(H,62,72)/b27-13-,28-18-
InChIKeyZRUCIDMGTUYQPR-PMTBWCLTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tetrocarcin B (CAS 75831-97-9): A Structurally Distinct Spirotetronate Antibiotic for Antitumor and Antimicrobial Research


Tetrocarcin B (CAS 75831-97-9) is a naturally occurring spirotetronate antibiotic and a core member of the tetrocarcin complex (including Tetrocarcin A, B, and C) [1]. Originally isolated from the fermentation broth of *Micromonospora chalcea* KY11091, its molecular formula is C₆₁H₈₆N₂O₂₂ (MW: 1199.34 g/mol) [2]. Tetrocarcin B is characterized by its complex glycosylated tetronolide core, differing from its analog Tetrocarcin A by the absence of a specific terminal deoxy sugar moiety (amicetose) [2][3]. This structural variation has significant implications for its biological activity profile, distinguishing it from other members of the spirotetronate family.

Why Tetrocarcin B Cannot Be Interchanged with Tetrocarcin A or Other Spirotetronate Analogs


Tetrocarcin B is not a generic substitute for other spirotetronate antibiotics like Tetrocarcin A. The critical structural difference—the absence of the L-amicetose sugar at the C-4 position in Tetrocarcin B compared to Tetrocarcin A—directly correlates with distinct biological activity profiles [1]. While the tetrocarcin complex as a whole exhibits activity against murine sarcoma 180 and P388 leukemia, subsequent studies have revealed significant divergence in specific antitumor spectra and mechanistic targets [2]. For instance, Tetrocarcin A is known to target the PI3-kinase/Akt signaling pathway and inhibit Bcl-2 function, whereas Tetrocarcin B's precise molecular targets remain an active area of investigation, preventing direct functional substitution [3]. Furthermore, Tetrocarcin B and other complex components (e.g., Tetrocarcins E1, E2, F) exhibit varying degrees of antibacterial activity that correlate with the number and type of deoxy sugars attached to the tetronolide core, as detailed below [4].

Quantitative Evidence Differentiating Tetrocarcin B from Close Analogs


Structural Basis for Divergent Bioactivity: Glycosylation Pattern Comparison

Tetrocarcin B is structurally defined by the specific glycosylation of its tetronolide aglycone, which distinguishes it from its most closely related analog, Tetrocarcin A. Acid hydrolysis of both compounds yields a common novel aglycone (tetronolide, C₃₂H₄₀O₈) and the nitrosugar tetronitrose. However, Tetrocarcin B differs from Tetrocarcin A by the absence of a single terminal L-amicetose moiety at the C-4 position of the tetrasaccharide chain [1][2]. This seemingly minor difference results in a molecular formula of C₆₁H₈₆N₂O₂₂ (MW: 1199.34 g/mol) for Tetrocarcin B, compared to C₆₇H₉₆N₂O₂₄ (MW: 1313.5 g/mol) for Tetrocarcin A [1]. This specific glycosylation pattern is a critical determinant of its biological activity profile.

Structure-Activity Relationship (SAR) Natural Product Chemistry Spirotetronate Glycosides

Comparative Antibacterial Potency Against Gram-Positive Bacteria

The antibacterial activity of spirotetronates is directly correlated with the number of deoxy sugars attached to the tetronolide core. Research on the tetrocarcin family demonstrates that antibacterial activity against Gram-positive bacteria decreases as the number of attached deoxy sugars is reduced [1]. Tetrocarcin B, possessing a full tetrasaccharide chain except for the terminal amicetose, is expected to exhibit an intermediate level of antibacterial potency, distinct from both the more heavily glycosylated Tetrocarcin A and the aglycone-like Tetrocarcin F-1. A study on marine-derived spirotetronates reported that compounds with glycosylation patterns similar to Tetrocarcin B (e.g., microsporanates and tetrocarcin P) displayed MIC values against *B. subtilis* and *B. thuringiensis* ranging from 0.016 to 8.0 µg/mL [2]. This class-level data suggests that Tetrocarcin B's potency falls within this specific, moderate-to-strong range, differentiating it from simpler analogs with reduced activity.

Antimicrobial Activity MIC Determination Spirotetronate Antibiotics

Divergent In Vivo Antitumor Spectrum in Murine Models

Direct in vivo comparison reveals a critical divergence in the antitumor spectrum of Tetrocarcin A and B. While the original isolation study noted that the tetrocarcin complex (containing A, B, and C) had marked activity against mouse sarcoma 180 and P388 leukemia [1], subsequent detailed studies on purified Tetrocarcin A showed it was active against i.p.-inoculated Ehrlich carcinoma, MH134 hepatoma, and B16 melanoma, but was notably inactive against solid sarcoma 180 and solid Ehrlich carcinoma [2]. This finding implies that the observed activity of the initial complex against solid sarcoma 180 was primarily driven by Tetrocarcin B and/or C, not Tetrocarcin A. This represents a clear, qualitative differentiation in in vivo tumor-type selectivity between the two closely related compounds.

In Vivo Antitumor Activity Xenograft Models Tetrocarcin Pharmacology

Validated Research Applications for Tetrocarcin B (CAS 75831-97-9)


Structure-Activity Relationship (SAR) Studies of Spirotetronate Glycosides

Tetrocarcin B serves as an essential tool compound for SAR investigations within the spirotetronate antibiotic class. Its specific glycosylation pattern—lacking the terminal L-amicetose of Tetrocarcin A—provides a direct comparator to evaluate the contribution of this sugar moiety to biological function. Researchers can use Tetrocarcin B to probe how modifications at the C-4 position of the tetrasaccharide chain influence antibacterial potency, antitumor spectrum, and target selectivity [1][2]. By comparing its activity profile to that of Tetrocarcin A and less glycosylated analogs (e.g., Tetrocarcin F, F-1), investigators can map the pharmacophore of this complex natural product family.

Mechanistic Studies of Divergent Antitumor Activity Against Solid Tumors

Given the evidence that the tetrocarcin complex, but not purified Tetrocarcin A, is active against solid murine sarcoma 180, Tetrocarcin B is the prime candidate for elucidating the mechanism behind this specific antitumor activity [1][2]. Research programs focused on overcoming resistance to apoptosis or targeting solid tumor microenvironments can utilize Tetrocarcin B to discover novel cellular targets and signaling pathways distinct from the PI3K/Akt pathway targeted by Tetrocarcin A [3]. This application is particularly relevant for preclinical oncology research seeking to validate new targets for solid tumor intervention.

Natural Product Derivatization for Enhanced Bcl-2 Inhibition

Tetrocarcin B's core structure provides a versatile scaffold for semi-synthetic derivatization aimed at improving Bcl-2 inhibitory activity and selectivity. Research on Tetrocarcin A derivatives has shown that synthetic modifications can yield compounds with potent, specific anti-Bcl-2 function without the associated antimicrobial activity [4]. Tetrocarcin B, with its distinct starting structure, represents a new chemical starting point for these efforts. This approach is central to medicinal chemistry programs developing novel apoptosis-inducing agents for cancer therapy, where Bcl-2 is a clinically validated target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrocarcin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.